molecular formula C23H20N4O6 B1236347 (Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Cat. No. B1236347
M. Wt: 448.4 g/mol
InChI Key: ZHOKHSGWBNPFQU-VAQFQWRASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-[3-[[2-cyano-3-(3,4-dihydroxyphenyl)-1-oxoprop-2-enyl]amino]propyl]-3-(3,4-dihydroxyphenyl)-2-propenamide is a hydroxycinnamic acid.

Scientific Research Applications

Metabolism and Biological Fate

  • The compound, recognized as a catechol-O-methyltransferase inhibitor, undergoes extensive metabolism and is excreted in urine primarily as glucuronides and sulfates. This was deduced from a study where metabolites were isolated from human and rat urine, identified using various spectroscopic techniques, and quantified. Notably, the formation of the (Z)-isomer and other metabolites were observed through erythrocyte incubation, pointing to complex metabolic pathways (Wikberg et al., 1993).

  • Human metabolism of related compounds like acrylamide has been observed, with a significant portion of urinary metabolites derived from glutathione conjugation. This study's insights into metabolic pathways and hemoglobin adduct formation provide a foundation for understanding the metabolic fate of similar complex compounds in the human body (Fennell et al., 2005).

  • The kinetics of metabolite elimination in humans, particularly for compounds like acrylamide, have been delineated, revealing that oral administration leads to rapid absorption and elimination, with skin acting as a barrier that slows absorption during dermal exposure. Such findings can be crucial for understanding the bioavailability and toxicity profiles of complex compounds including the one in focus (Fennell et al., 2006).

Clinical Implications and Safety Evaluation

  • The potential for glial cell toxicity was evaluated through monitoring S-100B serum levels in patients treated with a related compound, an AMPA antagonist, in acute ischemic stroke. This study underscores the importance of monitoring serum markers of brain damage in clinical trials, which can be insightful for evaluating the safety profile of new compounds (Elting et al., 2002).

Exposure and Biomonitoring

  • The presence of specific metabolites in human urine has been analyzed to assess exposure to compounds like acrylamide. Understanding the biomonitoring of such compounds provides a foundation for evaluating human exposure to similar complex compounds (Schwedler et al., 2020).

properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8-,17-9+

InChI Key

ZHOKHSGWBNPFQU-VAQFQWRASA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)NCCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N)O)O

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 2
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 5
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide
Reactant of Route 6
(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.